

# physical and chemical properties of DCN-83

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Compound of Interest		
Compound Name:	DCN-83	
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### **DCN-83: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DCN-83**, a novel synthetic 2-aminothiophene derivative, has emerged as a promising candidate in the fields of antiparasitic and anticancer research. This technical guide provides a comprehensive overview of the physical and chemical properties of **DCN-83**, its synthesis, and its biological mechanism of action. The information presented herein is intended to support further research and development of **DCN-83** and related compounds.

## **Physicochemical Properties**

**DCN-83**, with the chemical name 2-(((5-bromo-1H-indol-3-yl)methylene)amino)thiophene-3-carbonitrile, possesses the following physicochemical properties:



Property	Value	Source
Molecular Formula	C20H18BrN3S	N/A
Molecular Weight	412.35 g/mol	N/A
Appearance	Solid (predicted)	N/A
Melting Point	Not available	N/A
Solubility	Not available	N/A
рКа	Not available	N/A

#### Spectroscopic Data:

While specific spectral data for **DCN-83** is not fully available in the public domain, a partial <sup>1</sup>H NMR spectrum has been reported.

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 500MHz)	
Chemical Shift ( $\delta$ )	Signal
7.41	d, 1H, J = 8.5 Hz

## **Synthesis**

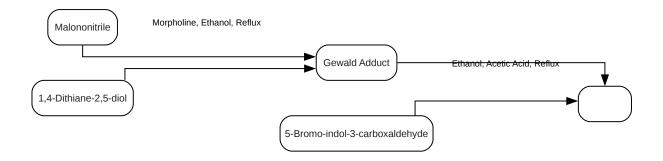
The synthesis of **DCN-83** is achieved through a Gewald reaction, a well-established method for the preparation of substituted 2-aminothiophenes.[1][2]

### **Synthesis Pathway**

The synthesis involves a two-step process:

- Formation of the Gewald Adduct: Malononitrile reacts with 1,4-dithiane-2,5-diol in the presence of a base, typically morpholine, in an ethanol solvent under reflux conditions.[1][2]
- Condensation Reaction: The resulting Gewald adduct is then condensed with 5-bromo-indol-3-carboxaldehyde in a solution of ethanol and acetic acid under reflux.[1]





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**Caption:** Synthetic pathway of **DCN-83** via Gewald reaction.

### **Experimental Protocol**

The following is a generalized experimental protocol based on the synthesis of similar 2-aminothiophene derivatives:

Step 1: Synthesis of the 2-aminothiophene-3-carbonitrile (Gewald Adduct)

- To a solution of malononitrile (1 eq) and 1,4-dithiane-2,5-diol (1 eq) in ethanol, add morpholine (catalytic amount).
- Reflux the mixture for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The resulting Gewald adduct may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.

#### Step 2: Synthesis of DCN-83

- Dissolve the Gewald adduct (1 eq) and 5-bromo-indol-3-carboxaldehyde (1 eq) in a mixture of ethanol and glacial acetic acid.
- Reflux the reaction mixture for 4 hours.



- · Monitor the reaction by TLC.
- After completion, cool the reaction mixture. The product may precipitate upon cooling.
- Collect the solid product by filtration and wash with cold ethanol.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

#### Characterization:

The final product should be characterized by standard analytical techniques, including:

- Melting Point: To determine the purity of the compound.
- NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): To confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

### **Mechanism of Action**

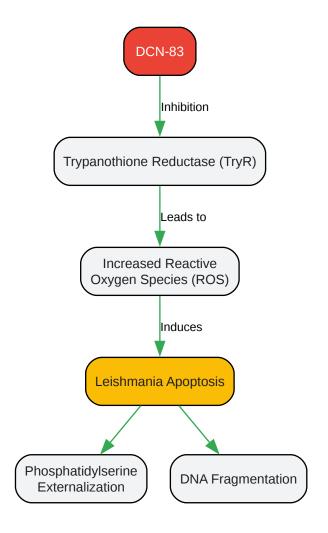
**DCN-83** exhibits promising biological activity against both Leishmania parasites and cancer cells. The proposed mechanisms of action are detailed below.

## **Antileishmanial Activity**

**DCN-83** is a potent antileishmanial agent, with reported IC<sub>50</sub> values of 1.20  $\mu$ M against the promastigote form and 0.71  $\mu$ M against the amastigote form of Leishmania. The proposed mechanism involves the induction of apoptosis in the parasite.

One of the key targets of 2-aminothiophene derivatives in Leishmania is believed to be trypanothione reductase (TryR). This enzyme is crucial for the parasite's defense against oxidative stress. Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade.





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**Caption:** Proposed antileishmanial mechanism of **DCN-83**.

Furthermore, 2-aminothiophene derivatives have been shown to exert immunomodulatory effects, stimulating the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-12, and nitric oxide (NO) by host macrophages, which contributes to parasite clearance.

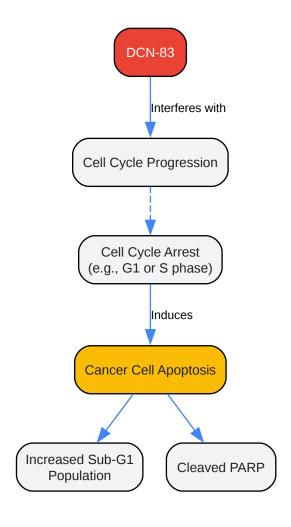
### **Anticancer Activity**

In cancer cells, 2-aminothiophene derivatives have demonstrated antiproliferative and cytostatic effects. The primary mechanism appears to be the induction of cell cycle arrest.

These compounds can interfere with the progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1 or S phase). This disruption of the normal cell cycle ultimately triggers the apoptotic pathway, leading to cancer cell death. This is often



observed by an increase in the sub-G1 cell population in flow cytometry analysis and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.



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Caption: Proposed anticancer mechanism of DCN-83.

### **Future Directions**

**DCN-83** represents a promising scaffold for the development of new therapeutics. Future research should focus on:

- Complete Physicochemical Characterization: Detailed studies on solubility, stability, and other physicochemical parameters are necessary for formulation development.
- In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways affected by DCN-83 in both Leishmania and cancer cells will aid in optimizing its



activity and selectivity.

- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of DCN-83 analogs will help in identifying key structural features for enhanced potency and reduced toxicity.
- In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety profile of DCN-83.

This technical guide provides a foundational understanding of **DCN-83**. The presented data and protocols are intended to facilitate further investigation into this promising therapeutic candidate.

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